molecular formula C12H11N3O3 B3238149 Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- CAS No. 1402004-16-3

Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-

Cat. No.: B3238149
CAS No.: 1402004-16-3
M. Wt: 245.23 g/mol
InChI Key: OHSVUZLFGBAXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- is a heterocyclic compound that features a fused ring system combining pyridine, oxazine, and imidazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This process results in the formation of the desired oxazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the oxazine ring, leading to different structural analogs.

    Substitution: Substitution reactions, particularly at the imidazole moiety, can introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- involves interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- is unique due to its fused ring system, which combines multiple heterocyclic structures. This unique architecture contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-8-6-14(7-13-8)9-2-3-10-12(17)18-5-4-15(10)11(9)16/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSVUZLFGBAXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C3C(=O)OCCN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402004-16-3
Record name 3,4-Dihydro-7-(4-methyl-1H-imidazol-1-yl)pyrido[2,1-c][1,4]oxazine-1,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N,N-Dimethylformamide (850 mL) was added to a mixture of 5-(4-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid hydrochloride salt (C3) (65 g, 250 mmol), 1,2-dibromoethane (52.5 g, 280 mmol) and cesium carbonate (124 g, 381 mmol), and the reaction mixture was heated to 90° C. for 6 hours. After allowing the reaction to cool to room temperature, the mixture was filtered through Celite, and the filtrate was concentrated in vacuo. The residue was dissolved in dichloromethane (500 mL), washed with saturated aqueous sodium chloride solution (100 mL), washed with water (50 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting solid was washed with acetonitrile to provide the product. Yield: 46.5 g, 190 mmol, 76%. 1H NMR (400 MHz, CDCl3) δ 2.30 (d, J=0.8 Hz, 3H), 4.38-4.42 (m, 2H), 4.66-4.70 (m, 2H), 7.15-7.17 (m, 1H), 7.43 (AB quartet, JAB=7.7 Hz, ΔνAB=33.4 Hz, 2H), 8.33 (d, J=1.4 Hz, 1H).
Quantity
52.5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
124 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-
Reactant of Route 2
Reactant of Route 2
Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-
Reactant of Route 3
Reactant of Route 3
Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-
Reactant of Route 4
Reactant of Route 4
Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-
Reactant of Route 5
Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-
Reactant of Route 6
Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.